

# Synonyms for 2,6-Dimethoxybenzenethiol such as 2,6-diMethoxybenzene-1-thiol

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 2,6-Dimethoxybenzenethiol

Cat. No.: B1353600

[Get Quote](#)

## An In-depth Technical Guide to 2,6-Dimethoxybenzenethiol

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**2,6-Dimethoxybenzenethiol**, a substituted aromatic thiol, presents a unique scaffold for chemical synthesis and potential applications in drug discovery and materials science. This technical guide provides a comprehensive overview of its known chemical and physical properties, available synthesis methodologies, and safety information. Due to the limited publicly available data specific to this compound, this paper also discusses general experimental protocols for the synthesis of aromatic thiols that can be adapted for its preparation. This document aims to serve as a foundational resource for researchers interested in exploring the potential of **2,6-Dimethoxybenzenethiol** in their work.

## Introduction

**2,6-Dimethoxybenzenethiol**, also known as 2,6-diMethoxybenzene-1-thiol, is an organic compound featuring a benzene ring substituted with two methoxy groups at the 2 and 6 positions and a thiol group at the 1 position. The presence of these functional groups suggests its potential utility as a building block in organic synthesis, particularly in the development of novel therapeutic agents and specialized polymers. The electron-donating methoxy groups can

influence the reactivity of the aromatic ring and the acidity of the thiol proton, making it an interesting candidate for various chemical transformations.

This guide summarizes the currently available technical data for **2,6-Dimethoxybenzenethiol**, provides detailed experimental considerations for its synthesis, and discusses its potential, albeit largely unexplored, applications.

## Chemical and Physical Properties

The fundamental properties of **2,6-Dimethoxybenzenethiol** are crucial for its handling, application in synthesis, and analytical characterization. The available data is summarized in the table below.

| Property          | Value                                           | Reference(s)        |
|-------------------|-------------------------------------------------|---------------------|
| IUPAC Name        | 2,6-dimethoxybenzenethiol                       |                     |
| Synonyms          | 2,6-diMethoxybenzene-1-thiol                    |                     |
| CAS Number        | 26163-11-1                                      | <a href="#">[1]</a> |
| Molecular Formula | C <sub>8</sub> H <sub>10</sub> O <sub>2</sub> S | <a href="#">[1]</a> |
| Molecular Weight  | 170.23 g/mol                                    | <a href="#">[1]</a> |
| Appearance        | Not specified (likely a solid)                  |                     |
| Melting Point     | 85-88 °C                                        |                     |
| Boiling Point     | Not available                                   |                     |
| Solubility        | Not available                                   |                     |
| SMILES            | COC1=CC=CC(OC)=C1S                              |                     |
| InChI Key         | XFYHALUXZFWGQO-<br>UHFFFAOYSA-N                 |                     |


## Synthesis of 2,6-Dimethoxybenzenethiol

Detailed, peer-reviewed experimental protocols for the synthesis of **2,6-Dimethoxybenzenethiol** are not widely available in the scientific literature. However, its

synthesis can be approached through established methods for the preparation of aromatic thiols, typically starting from the corresponding phenol, 2,6-dimethoxyphenol.

## General Synthetic Strategy: The Newman-Kwart Rearrangement

A common and effective method for the synthesis of thiophenols from phenols is the Newman-Kwart rearrangement. This multi-step process involves the conversion of the phenol to a thiocarbamate, followed by thermal rearrangement and subsequent hydrolysis.



[Click to download full resolution via product page](#)

A generalized workflow for the synthesis of a thiophenol from a phenol via the Newman-Kwart rearrangement.

## Experimental Protocol: A Proposed Synthesis

The following is a generalized experimental protocol for the synthesis of **2,6-Dimethoxybenzenethiol** based on the Newman-Kwart rearrangement.<sup>[2]</sup> This protocol should be adapted and optimized based on laboratory conditions and analytical monitoring.

### Step 1: Synthesis of O-(2,6-dimethoxyphenyl) dimethylthiocarbamate

- In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and addition funnel, dissolve 2,6-dimethoxyphenol (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF).
- Add a base, for example, potassium hydroxide (1.1 equivalents), and stir the mixture until the phenol is fully deprotonated.
- Cool the reaction mixture to 0-5 °C using an ice bath.
- Slowly add a solution of N,N-dimethylthiocarbamoyl chloride (1.1 equivalents) in THF to the reaction mixture, maintaining the temperature below 10 °C.

- After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude O-Aryl Dialkylthiocarbamate.
- Purify the product by recrystallization or column chromatography.

#### Step 2: Thermal Rearrangement to S-(2,6-dimethoxyphenyl) dimethylthiocarbamate

- Place the purified O-(2,6-dimethoxyphenyl) dimethylthiocarbamate in a flask suitable for high-temperature reactions, equipped with a nitrogen inlet.
- Heat the compound to a high temperature (typically 200-250 °C) under an inert atmosphere. The reaction is often performed neat or in a high-boiling solvent.
- Monitor the rearrangement by TLC until the starting material is consumed.
- Cool the reaction mixture and purify the resulting S-Aryl Dialkylthiocarbamate, usually by column chromatography.

#### Step 3: Hydrolysis to **2,6-Dimethoxybenzenethiol**

- Dissolve the S-(2,6-dimethoxyphenyl) dimethylthiocarbamate in a suitable solvent such as ethanol or ethylene glycol.
- Add a strong base, such as potassium hydroxide, and heat the mixture to reflux for several hours.
- Monitor the hydrolysis by TLC.
- After completion, cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to protonate the thiolate.
- Extract the **2,6-Dimethoxybenzenethiol** with an organic solvent.

- Wash the organic layer, dry it, and remove the solvent under reduced pressure.
- The final product can be purified by distillation under reduced pressure or by chromatography.

## Applications in Drug Development and Research

While specific applications of **2,6-Dimethoxybenzenethiol** in drug development are not well-documented in publicly available literature, its structural motifs suggest several areas of potential interest for researchers.

- Building Block for Heterocyclic Synthesis: The thiol group is a versatile functional group for the synthesis of sulfur-containing heterocycles, which are prevalent in many biologically active compounds.
- Linker for Bioconjugation: The thiol group can be used to attach the dimethoxyphenyl moiety to proteins or other biomolecules.
- Precursor for Biologically Active Molecules: The dimethoxyphenyl group is found in various natural products and synthetic compounds with a range of biological activities. The thiol functionality provides a handle for further chemical modification.

## Safety and Handling

Detailed toxicological data for **2,6-Dimethoxybenzenethiol** is not readily available. However, based on the properties of similar aromatic thiols, it should be handled with care in a well-ventilated fume hood.

### General Safety Precautions:

- Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
- Inhalation: Avoid inhaling dust or vapors.
- Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

- Storage: Store in a cool, dry, and well-ventilated area away from oxidizing agents.

The following table summarizes the available GHS hazard information.

| Hazard Class                  | Hazard Statement                    |
|-------------------------------|-------------------------------------|
| Acute Toxicity, Oral          | H301: Toxic if swallowed            |
| Acute Toxicity, Dermal        | H311: Toxic in contact with skin    |
| Acute Toxicity, Inhalation    | H331: Toxic if inhaled              |
| Skin Corrosion/Irritation     | H315: Causes skin irritation        |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation |

## Conclusion

**2,6-Dimethoxybenzenethiol** is a chemical compound with potential for further exploration in synthetic chemistry and drug discovery. While detailed information on its synthesis and applications is currently limited, this guide provides a starting point for researchers by outlining its known properties and proposing a viable synthetic route based on established chemical principles. Further investigation into the reactivity and biological activity of this compound is warranted to fully uncover its potential.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 26163-11-1|2,6-Dimethoxybenzenethiol| Ambeed [ambeed.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [Synonyms for 2,6-Dimethoxybenzenethiol such as 2,6-diMethoxybenzene-1-thiol]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1353600#synonyms-for-2-6-dimethoxybenzenethiol-such-as-2-6-dimethoxybenzene-1-thiol>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)